
N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the use of carbamoyl chlorides as synthons for various amide-containing molecules and heterocycles . Oxamic acids have been used as precursors of carbamoyl radicals .
Chemical Reactions Analysis
Carbamoyl chlorides can participate in a diverse range of transition metal-catalyzed transformations including radical initiated reactions and cross-coupling and annulation reaction modes .
科学的研究の応用
Synthesis Methods and Derivatives
The compound N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been involved in synthesis processes and the creation of various derivatives. Studies have shown that 1,4-benzodioxin-2-carboxylic esters or carboxamides can react with nucleophilic amines to yield 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, serving as precursors for potential therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Biocatalysis and Chiral Synthons
Enantiomeric Synthons and Biocatalysis
Both enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, closely related to the compound , are valuable chiral synthons for the enantiospecific synthesis of various therapeutic agents. Discovering an amidase activity in Alcaligenes faecalis subsp. parafaecalis has led to an efficient production method for these enantiomers in their optically pure form, showcasing the compound's significance in pharmaceutical applications (Mishra, Kaur, Sharma, & Jolly, 2016).
Therapeutic Potential and Biological Activity
Potential Therapeutic Applications
Research has revealed that various derivatives of similar compounds exhibit significant biological activities, including antibacterial and antifungal effects. This indicates the potential of N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its derivatives in developing new therapeutic agents (Ahmed, 2007).
Biological and Chemical Studies
Further studies on structurally related compounds have shown diverse biological activities, emphasizing the significance of the core structure present in N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in synthesizing biologically active molecules (Deng, Zhang, Hu, Yin, Liang, & Yang, 2016).
作用機序
Target of Action
The compound N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a potential inhibitor of the enzyme Fatty Acid Amide Hydrolase 1 (FAAH-1) . FAAH-1 is the primary enzyme responsible for the degradation of endocannabinoids, a group of endogenous lipid-based retrograde neurotransmitters .
Mode of Action
The compound acts by inhibiting FAAH-1, leading to an increase in the levels of endocannabinoids . This results in enhanced endocannabinoid signaling, as the endocannabinoids can bind to their receptors (CB1 and CB2) for a longer duration .
Biochemical Pathways
The inhibition of FAAH-1 affects the endocannabinoid system, a unique neuromodulatory system that plays a role in a wide range of biological processes . The endocannabinoids, such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), act as lipid signaling mediators via two types of cannabinoid receptors (CB1 and CB2) .
Pharmacokinetics
The pharmacokinetics of this compound are likely influenced by its interaction with Human Serum Albumin (HSA), the most abundant plasma protein . HSA is known to bind both endocannabinoids and other hydrophobic drugs, and it plays a key role in drug pharmacokinetics .
Result of Action
The inhibition of FAAH-1 and the subsequent increase in endocannabinoid levels can have various effects, depending on the specific roles of the endocannabinoids in different tissues. For example, in the nervous system, this could result in altered pain perception, mood, and memory .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability of the compound and its binding to FAAH-1. Additionally, the presence of other substances in the body, such as other drugs or natural compounds, could potentially interact with this compound and alter its efficacy .
特性
IUPAC Name |
N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c17-15(19)10-4-3-5-11(8-10)18-16(20)14-9-21-12-6-1-2-7-13(12)22-14/h1-8,14H,9H2,(H2,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTYTZSRMGXAHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC(=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

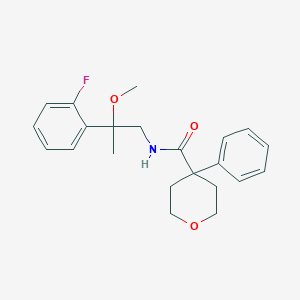
![3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B2369741.png)
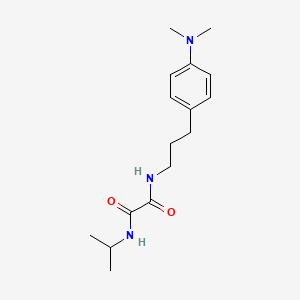
![4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2369744.png)

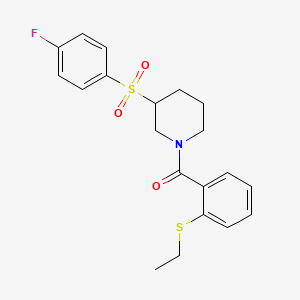
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B2369747.png)

![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2369752.png)
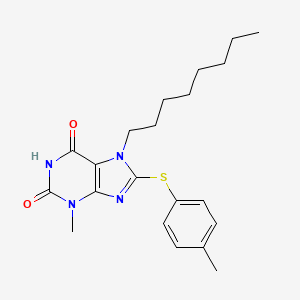
![Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2369754.png)
![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2369755.png)
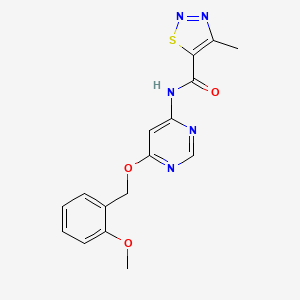
![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2369758.png)